molecular formula C17H17ClFN5O B2994258 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide CAS No. 2034615-59-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide

Cat. No.: B2994258
CAS No.: 2034615-59-1
M. Wt: 361.81
InChI Key: RIAZVEJIKODYJH-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClFN5O and its molecular weight is 361.81. The purity is usually 95%.
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Scientific Research Applications

Antiasthma Agents

Research on triazolopyrimidines has shown their potential as mediator release inhibitors, which can be applied in the development of antiasthma agents. The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, through a series of chemical reactions, has led to compounds with notable activity in inhibiting mediator release, an essential feature for antiasthma drugs (Medwid et al., 1990).

Anticancer Agents

A distinct mechanism of action has been identified for a series of triazolopyrimidines, wherein they promote tubulin polymerization but do not bind competitively with paclitaxel, unlike other anticancer agents. This unique mechanism, along with the ability to overcome resistance attributed to multidrug resistance transporter proteins, positions these compounds as promising anticancer agents. The synthesis and structure-activity relationship (SAR) studies have established clear requirements for optimal activity, including specific substituent groups for achieving high potency (Zhang et al., 2007).

Antimicrobial and Antitumor Activities

The synthesis of novel derivatives and their application in treating various diseases have been a focus of research. Compounds incorporating the triazolopyrimidine scaffold have demonstrated antimicrobial and antitumor activities. For instance, novel N-arylpyrazole-containing enaminones have shown inhibitory effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, a standard in cancer treatment. Additionally, the antimicrobial activity of these compounds has been evaluated, showing promising results (Riyadh, 2011).

Antitumor Activity and Mechanisms

The development of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents has led to new derivatives with significant activity against a range of microorganisms. Furthermore, structural elucidation, spectroscopic characterization, and biological activity assessments of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have provided insights into the antimicrobial potential of these compounds (Farghaly & Hassaneen, 2013; Lahmidi et al., 2019).

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN5O/c18-14-5-3-12(8-15(14)19)4-6-16(25)20-7-1-2-13-9-21-17-22-11-23-24(17)10-13/h3,5,8-11H,1-2,4,6-7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZVEJIKODYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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